![molecular formula C17H16ClN3O4S B2629345 2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330190-32-4](/img/structure/B2629345.png)
2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
The compound “2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups, including a chloro group, a nitro group, an amide group, and a thiophene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thiophene ring, followed by the introduction of the various functional groups. Thiophene rings can be synthesized through several methods, including the Gewald reaction and the Paal-Knorr thiophene synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, a five-membered ring containing a sulfur atom, would be a key feature of this structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the chloro group could undergo nucleophilic substitution reactions, while the nitro group could participate in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would be determined by its molecular structure .Scientific Research Applications
Medicinal Chemistry and Therapeutic Properties
Thiophene derivatives, including the compound , play a crucial role in medicinal chemistry. Researchers have explored their therapeutic properties extensively. Some notable applications include:
- Anti-Inflammatory Activity : Thiophenes exhibit anti-inflammatory effects, making them valuable in managing inflammatory conditions .
Commercially Available Drugs
Interestingly, several existing drugs contain the thiophene nucleus. Examples include Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Synthetic Strategies
Researchers have developed various synthetic strategies to access thiophene derivatives. For instance:
- Thienannulation : This involves the fusion of thiophene rings with other aromatic systems, leading to novel structures .
- Rhodium Thiavinyl Carbene Generation : A recent method employs 1,2,3-thiadiazole to generate rhodium thiavinyl carbenes .
Chemical Properties
The compound “2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in organic solvents but insoluble in water .
Mechanism of Action
Target of Action
The compound “2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to their diverse therapeutic effects .
Biochemical Pathways
Without specific information on the compound, it’s difficult to summarize the affected biochemical pathways. Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiophene derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiophene derivatives have been reported to have a wide range of effects at the molecular and cellular levels, contributing to their diverse therapeutic properties .
Action Environment
Like all drugs, the action of thiophene derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-chloro-5-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-8-2-5-13-11(6-8)14(15(19)22)17(26-13)20-16(23)10-7-9(21(24)25)3-4-12(10)18/h3-4,7-8H,2,5-6H2,1H3,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHRFSVUYNDKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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